5-Methanesulfonyl-2-methylaniline hydrochloride
Description
Properties
IUPAC Name |
2-methyl-5-methylsulfonylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-6-3-4-7(5-8(6)9)12(2,10)11;/h3-5H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIFHZDNICNRQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methanesulfonyl-2-methylaniline hydrochloride typically involves the sulfonation of 2-methylaniline followed by the formation of the hydrochloride salt. The general steps are as follows:
Sulfonation: 2-Methylaniline is reacted with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction introduces the methanesulfonyl group to the aniline ring.
Formation of Hydrochloride Salt: The resulting 5-Methanesulfonyl-2-methylaniline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Diazotization and Subsequent Reactions
The protonated aniline group in the hydrochloride salt enables diazotization under acidic conditions. This reaction is critical for forming diazonium intermediates, which can participate in coupling or substitution reactions.
Key Data:
Mechanistic Notes :
-
Diazotization proceeds via nitrous acid (HNO₂) generation in situ, forming a diazonium chloride intermediate.
-
The electron-withdrawing methanesulfonyl group stabilizes the diazonium ion, enabling regioselective coupling with electron-rich aromatics (e.g., phenols, anilines) to form azo dyes .
Amide and Sulfonamide Coupling
The aniline hydrochloride can be deprotonated in basic media to regenerate the free amine, facilitating nucleophilic acyl substitution or sulfonamide formation.
Example Reaction Pathways:
A. Amide Bond Formation
| Reagents/Conditions | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| HATU, DIPEA, DMF, 1 h | 3-Fluoro-5-methylaniline | N-Aryl amide derivatives | 95% | |
| Propylphosphonic anhydride, pyridine | Aniline | Substituted benzamides | 39–82% |
B. Sulfonamide Functionalization
| Reagents/Conditions | Application | Notes | Source |
|---|---|---|---|
| Methanesulfonyl chloride, pyridine | Methanesulfonamide synthesis | Requires anhydrous conditions |
Key Insight :
-
The hydrochloride salt’s poor nucleophilicity necessitates deprotonation (e.g., with DIPEA or K₂CO₃) prior to coupling .
Oxidation Reactions
While the methanesulfonyl group is oxidation-resistant, the methyl substituent on the aromatic ring can undergo controlled oxidation.
Experimental Observations:
| Oxidizing Agent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous, 100°C | 5-Methanesulfonylanthranilic acid | Requires prolonged heating | |
| O₃ | CH₂Cl₂, −78°C | Sulfoxide intermediates | Limited yield |
Mechanism :
-
The methyl group is oxidized to a carboxylic acid via radical intermediates under strong acidic conditions.
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing methanesulfonyl group deactivates the aromatic ring, directing incoming electrophiles to the less hindered positions (meta to sulfonyl, para to methyl).
Example: Nitration
| Conditions | Product | Regioselectivity | Source |
|---|---|---|---|
| HNO₃, H₂SO₄, 0°C, 2 h | 3-Nitro-5-methanesulfonyl-2-methylaniline | >90% meta |
Limitations :
-
Harsh conditions required due to ring deactivation.
Salt Metathesis and Solubility Effects
The hydrochloride counterion can be exchanged with other anions (e.g., sulfate, acetate) to modulate solubility for specific reactions.
| Anion Source | Solvent System | Application | Source |
|---|---|---|---|
| NaOAc | EtOH/H₂O | Improved aqueous solubility | |
| H₂SO₄ | Acetone, −20°C | Sulfate salt precipitation |
Scientific Research Applications
5-Methanesulfonyl-2-methylaniline hydrochloride exhibits several noteworthy biological activities:
Antimicrobial Properties
As a sulfonamide, this compound may inhibit bacterial growth by interfering with folic acid synthesis through competitive inhibition of dihydropteroate synthase. This mechanism is similar to other sulfonamides that mimic para-aminobenzoic acid, essential for bacterial growth.
Protein Kinase Inhibition
Recent studies have indicated that derivatives of this compound show significant inhibition against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation:
- IC50 Value for CDK Inhibition: Reported at 9 nM, showcasing potent activity against this target .
Antimalarial Activity
Research has demonstrated that modifications to the aniline structure can enhance inhibitory activity against Plasmodium falciparum kinases, making it a candidate for antimalarial drug development .
CDK Inhibition Study
A study focused on sulfonyl-substituted anilines, including this compound, revealed that specific structural modifications significantly influenced their potency against CDKs. The presence of methoxy groups was found to enhance inhibitory effects, indicating a promising direction for drug design targeting cell proliferation pathways.
| Biological Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| CDK Inhibition | Cyclin-dependent kinases | 9 nM | |
| Protein Kinase Inhibition | PfPK6 (Plasmodium falciparum) | Not specified | |
| General Toxicity | Oral toxicity | Harmful |
Structure-Activity Relationship (SAR) Analysis
SAR studies indicate that specific functional groups on the aniline core are essential for maintaining biological activity. The methanesulfonyl group enhances solubility and potentially improves binding affinity to target proteins, which is critical for developing effective therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Methanesulfonyl-2-methylaniline hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The aniline ring can participate in various substitution reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-Methanesulfonyl-2-methylaniline hydrochloride with structurally related compounds, emphasizing substituent positions, physicochemical properties, and pharmacological relevance:
Key Observations:
Substituent Position Effects :
- The position of the sulfonyl group (3-, 4-, or 5-) significantly impacts physicochemical properties. For example, 4-Methylsulfonylaniline hydrochloride has a higher melting point (243–245°C) than its 3-isomer (227–230°C), indicating stronger intermolecular interactions .
- 5-Substituted analogs (e.g., 5-Methanesulfonyl-2-methylaniline) are preferred in kinase inhibitor design due to optimal steric and electronic interactions with target proteins .
Functional Group Modifications: Replacing the methyl group with ethyl (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) increases steric bulk, which may alter binding kinetics but requires more complex synthesis .
Salt Forms :
- Hydrochloride salts (e.g., 3-/4-Methylsulfonylaniline hydrochlorides) improve solubility for in vitro assays but may require additional purification steps due to decomposition during melting .
Synthetic Challenges: Synthesis of 5-substituted anilines often requires careful regioselective control. For instance, attempts to prepare 5-(ethylsulfonyl)-2-methoxyaniline from 3-amino-4-hydroxybenzenesulfonic acid failed due to competing side reactions, necessitating alternative routes starting from sulfonyl chlorides .
Biological Activity
5-Methanesulfonyl-2-methylaniline hydrochloride is a chemical compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is synthesized through a two-step process:
- Sulfonation : 2-Methylaniline is reacted with methanesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the methanesulfonyl group.
- Formation of Hydrochloride Salt : The resultant compound is treated with hydrochloric acid to form the hydrochloride salt.
The biological activity of this compound can be attributed to its structural features:
- The methanesulfonyl group acts as an electrophile, enabling the compound to participate in nucleophilic reactions.
- The aniline ring allows for various electrophilic substitution reactions, impacting its reactivity and interactions with biological molecules.
Biological Activities
Research indicates that this compound may possess several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects, although specific mechanisms remain to be fully elucidated.
- Anti-inflammatory Effects : Investigations into its ability to modulate inflammatory pathways are ongoing, with some evidence pointing towards inhibition of specific enzymes involved in inflammation.
- Anticancer Potential : Emerging data indicate that derivatives of this compound may show cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results showed significant inhibition zones, indicating its potential as an antimicrobial agent.
- Cytotoxicity Testing :
- Mechanistic Insights :
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Methylaniline | Lacks methanesulfonyl group | Less reactive; limited biological activity |
| Methanesulfonyl Chloride | Sulfonating agent without aniline structure | Primarily used for sulfonation reactions |
| 5-Methanesulfonyl-2-nitroaniline | Contains a nitro group | Altered reactivity; potential for different applications |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methanesulfonyl-2-methylaniline hydrochloride, and what methodological challenges arise during its preparation?
- Answer : Synthesis typically involves multi-step pathways starting from substituted sulfonyl chlorides or aniline derivatives. For example, analogous compounds like 5-(ethylsulfonyl)-2-methoxyaniline are synthesized via sulfonation, alkylation, nitration, and catalytic hydrogenation . Key challenges include regioselectivity in nitration (e.g., avoiding dinitro byproducts) and optimizing reduction conditions to preserve the sulfonyl group. Methodological solutions include using NaHCO₃ buffered systems for sulfonation and Pd/C under H₂ for selective nitro group reduction .
Q. How can researchers characterize the purity and structural identity of this compound?
- Answer : Standard techniques include:
- Melting Point Analysis : Compare with literature values (e.g., related sulfonylaniline hydrochlorides exhibit melting points between 227–245°C ).
- NMR Spectroscopy : Confirm substitution patterns (e.g., methanesulfonyl and methyl groups on the aromatic ring).
- HPLC-MS : Detect impurities (e.g., residual nitro intermediates or isomers) using reverse-phase chromatography .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Answer : While direct data is limited, analogous sulfonylaniline hydrochlorides are typically polar and soluble in polar aprotic solvents (e.g., DMSO, THF). Stability testing should include:
- pH-dependent degradation studies (e.g., monitor hydrolysis of the sulfonyl group in acidic/basic conditions).
- Thermogravimetric Analysis (TGA) to assess thermal stability during storage .
Advanced Research Questions
Q. How can computational methods be applied to optimize the synthesis or predict reactivity of this compound?
- Answer : Quantum chemical calculations (e.g., DFT) can model reaction pathways, such as nitration regioselectivity or hydrogenation kinetics. For example, ICReDD’s approach combines reaction path searches with experimental data to narrow optimal conditions, reducing trial-and-error experimentation . Advanced tools like Gaussian or ORCA can predict transition states, while machine learning models correlate substituent effects with reaction yields .
Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation across studies?
- Answer : Discrepancies (e.g., 54% vs. 73% nitro-derivative yields in ) often arise from reaction conditions. Systematic approaches include:
- Design of Experiments (DoE) : Vary temperature, stoichiometry, and catalyst loading to identify critical factors.
- In-situ monitoring (e.g., Raman spectroscopy) to track intermediate formation and adjust conditions dynamically.
Q. How can impurity profiling and control be implemented for this compound in pharmaceutical research?
- Answer : Reference standards (e.g., USP/EP guidelines) recommend:
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation products.
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed.
- Mass Spectrometry : Detect trace impurities (e.g., residual Pd from catalysis) at ppm levels .
Q. What mechanistic insights exist for key reactions in the synthesis of this compound?
- Answer : For nitration steps, mechanistic studies (e.g., isotopic labeling with ¹⁵NO₃⁻) can clarify electrophilic aromatic substitution pathways. Similarly, hydrogenation kinetics (e.g., H₂ pressure effects on nitro group reduction) can be probed via kinetic isotope effects or operando spectroscopy .
Methodological Tables
Table 1 : Comparison of Nitration Conditions for Sulfonylaniline Derivatives
| Starting Material | Nitrating Agent | Temperature | Yield | Byproducts | Reference |
|---|---|---|---|---|---|
| 4-Methoxybenzene-1-sulfonyl chloride | HNO₃ (conc.) | 100°C | 73% | Dinitro derivative (27%) | |
| 3-Amino-4-hydroxybenzenesulfonic acid | HNO₃/H₂SO₄ | 60°C | 54% | Isomeric nitro products |
Table 2 : Analytical Techniques for Purity Assessment
| Technique | Application | Detection Limit | Reference |
|---|---|---|---|
| HPLC-UV | Quantify main product | 0.1% (w/w) | |
| LC-MS/MS | Detect Pd catalyst residues | 1 ppm | |
| DSC | Assess crystallinity | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
